5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O5/c1-26-8-9-28-18-10-14(2-5-22-18)12-23-19(25)15-11-17(21)20(24-13-15)29-16-3-6-27-7-4-16/h2,5,10-11,13,16H,3-4,6-9,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSCZROOLGYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CNC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro, methoxyethoxy, and oxan-4-yloxy groups through various substitution reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be identified from patents and chemical databases (see Table 1 ). Key differentiating features include substituent patterns, solubility profiles, and biological targets.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Solubility :
- The target compound’s oxan-4-yloxy group (tetrahydropyran) enhances hydrophilicity compared to purely aromatic substituents (e.g., indan in A.3.32) .
- The 2-(2-methoxyethoxy)pyridin-4-ylmethyl side chain introduces ether linkages, improving water solubility relative to alkyl or halogenated analogs .
Biological Activity: Pyridine-carboxamides with chloro and ether-oxygen substituents (e.g., A.3.32) are known as Complex II inhibitors in fungicides . The target compound’s structural similarity suggests analogous mechanisms. In contrast, the piperazinyl-hydroxyethoxy variant () may prioritize pharmacokinetic properties (e.g., blood-brain barrier penetration) over agrochemical use .
Research Findings and Hypotheses
- Hypothetical SAR (Structure-Activity Relationship) : The chloro and carboxamide groups are critical for target binding (e.g., fungal cytochrome bc1 complex inhibition). The oxan-4-yloxy group may reduce metabolic degradation compared to linear alkoxy chains .
- Toxicity and Selectivity : Unlike fluorinated analogs (e.g., A.3.32), the absence of fluorine in the target compound may reduce environmental persistence but also lower antifungal potency .
Biological Activity
5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Molecular Weight : 348.84 g/mol
This compound features a chloro group, a pyridine ring, and an oxan group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide against various bacterial and fungal strains. The findings indicate moderate to high efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | 0.15 µM |
| Micrococcus luteus | 0.25 µM |
The compound exhibited significant growth inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated in various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon cancer (Caco-2, HCT-116) cells. The results demonstrated that:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
- Cell Cycle Arrest : Flow cytometry assays indicated that the compound induces cell cycle arrest at the G2/M phase.
- Mechanism of Action : Molecular docking studies suggest that the compound binds to the colchicine-binding site of tubulin, inhibiting tubulin polymerization .
Case Studies
- Breast Cancer Study : In vitro studies showed that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 12 µM. Furthermore, it was noted for its selectivity index when compared to normal cell lines.
- Colon Cancer Study : The compound demonstrated potent activity against HCT-116 cells with an IC50 value of 15 µM. It was found to disrupt microtubule dynamics effectively, leading to apoptosis in cancer cells .
The biological activity of 5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The binding at the colchicine site prevents microtubule formation, essential for cell division.
- Selective Targeting of Cancer Cells : Enhanced selectivity towards cancerous cells over normal cells reduces side effects associated with conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
